molecular formula C21H20N6OS B2629840 (E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843620-10-0

(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2629840
CAS No.: 843620-10-0
M. Wt: 404.49
InChI Key: XXHCEYYQMUCZRR-FSJBWODESA-N
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Description

(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzoyl derivatives with cyclopentanone, followed by cyclization and subsequent functionalization with thiophene-2-carbaldehyde . The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as minimizing waste and using environmentally benign solvents, are also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, (E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits significant activity against various pathogens. It has been studied for its antibacterial, antifungal, and antiviral properties .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to DNA and interfere with its replication also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl and thiophene moieties enhance its ability to interact with various biological targets, making it a versatile compound for scientific research and drug development .

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c22-19-17(21(28)24-13-6-1-2-7-13)18-20(26-16-10-4-3-9-15(16)25-18)27(19)23-12-14-8-5-11-29-14/h3-5,8-13H,1-2,6-7,22H2,(H,24,28)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCEYYQMUCZRR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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